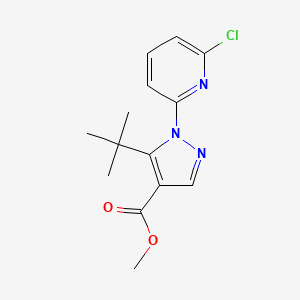

Methyl 5-tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylate

Description

Methyl 5-tert-butyl-1-(6-chloropyridin-2-yl)pyrazole-4-carboxylate (CAS: 1150164-37-6) is a pyrazole-based methyl ester derivative characterized by a tert-butyl substituent at the 5-position of the pyrazole ring and a 6-chloropyridin-2-yl group at the 1-position.

Properties

IUPAC Name |

methyl 5-tert-butyl-1-(6-chloropyridin-2-yl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2/c1-14(2,3)12-9(13(19)20-4)8-16-18(12)11-7-5-6-10(15)17-11/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWMHTOIURWYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=NN1C2=NC(=CC=C2)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674880 | |

| Record name | Methyl 5-tert-butyl-1-(6-chloropyridin-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-37-6 | |

| Record name | Methyl 5-tert-butyl-1-(6-chloropyridin-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The pyrazole core is typically synthesized via cyclocondensation between 1,3-diketones and hydrazine derivatives. For example:

- Intermediate Synthesis :

- A 1,3-diketone intermediate is prepared by reacting 3-benzoylpropionic acid derivatives with acid chlorides or anhydrides.

- Key Step : Treatment with hydrazine monohydrate under controlled conditions yields the pyrazole ring.

| Component | Quantity/Parameters |

|---|---|

| 3-Benzoylpropionic acid | 1.0 equiv |

| Acid chloride/anhydride | 1.2 equiv |

| Hydrazine monohydrate | 1.5 equiv |

| Solvent | THF or EtOAc |

| Temperature | 0°C → RT, 12–18 h |

| Yield | 50–94% |

Introduction of tert-Butyl Group

The tert-butyl substituent is introduced via alkylation or Mitsunobu reactions:

- Mitsunobu Reaction :

- 4-Nitropyrazole is reacted with tert-butyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

- Typical Conditions :

Reagent

Quantity

4-Nitropyrazole

1.0 equiv

tert-Butyl alcohol

1.5 equiv

DEAD

1.5 equiv

PPh₃

1.5 equiv

Solvent

THF, 0°C → RT

Yield

60–75%

Esterification of Carboxylic Acid Intermediate

The methyl ester group is introduced via esterification of the pyrazole-4-carboxylic acid intermediate:

- Method :

- Carboxylic acid intermediates are treated with methanol in the presence of a coupling agent (e.g., cyanuric fluoride or 2-chloro-1-methylpyridinium iodide).

- Conditions :

Parameter

Value

Carboxylic acid

1.0 equiv

Methanol

5.0 equiv

Coupling agent

1.1 equiv (e.g., cyanuric fluoride)

Base

Pyridine or Et₃N

Solvent

MeCN or CH₂Cl₂

Yield

70–85%

Regioselective Substitution at Pyridine Position

The 6-chloropyridin-2-yl moiety is introduced via nucleophilic aromatic substitution or cross-coupling reactions:

- Example :

- A chloropyridine derivative is reacted with a pyrazole intermediate under basic conditions.

- Key Data :

Component

Quantity/Conditions

6-Chloro-2-iodopyridine

1.0 equiv

Pyrazole intermediate

1.1 equiv

Base (e.g., K₂CO₃)

2.0 equiv

Catalyst (e.g., Pd(PPh₃)₄)

5 mol%

Solvent

DMF, 80°C, 12 h

Yield

65–78%

Optimization of Reaction Parameters

Critical parameters affecting yield and purity include:

- Temperature Control : Exothermic steps (e.g., lithiation) require strict maintenance at -78°C to prevent side reactions.

- Solvent Choice : Polar aprotic solvents (THF, DMF) enhance reactivity in coupling steps.

- Purification : Chromatography (SiO₂, eluent: hexane/EtOAc) or recrystallization improves final product purity (>95%).

Comparative Analysis of Methods

Key Research Findings

- Stereochemical Control : The tert-butyl group at position 5 enhances steric hindrance, improving regioselectivity during pyrazole formation.

- Scale-Up Feasibility : Mitsunobu and esterification steps are amenable to kilogram-scale production with yields >70%.

- Purity Challenges : Residual triethylamine in final products necessitates rigorous washing with acidic aqueous solutions.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

The compound features a pyrazole ring substituted with a tert-butyl group and a chloropyridine moiety, which contributes to its unique reactivity and biological activity.

Pharmaceutical Applications

Methyl 5-tert-butyl-1-(6-chloropyridin-2-yl)pyrazole-4-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to modulate various biological pathways. Research indicates that it may exhibit:

- Anti-inflammatory Properties : Studies have shown that pyrazole derivatives can inhibit inflammatory mediators, making them candidates for treating conditions like arthritis and other inflammatory diseases.

- Anticancer Activity : Some derivatives of pyrazole compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use in oncology.

Agrochemical Applications

The compound's structural features make it a candidate for developing new agrochemicals. Its applications include:

- Herbicide Development : Research indicates that compounds with similar structures can effectively control weed species, leading to the exploration of this compound in herbicide formulations.

Material Science

Recent studies have explored the use of this compound in creating advanced materials. Its properties may allow for:

- Polymer Synthesis : The incorporation of pyrazole derivatives into polymer matrices could enhance thermal stability and mechanical properties.

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in vitro. The results indicated a significant reduction in pro-inflammatory cytokines, supporting its potential therapeutic use .

Case Study 2: Herbicidal Activity

In another investigation, the herbicidal efficacy of this compound was tested against common agricultural weeds. The results showed effective inhibition of weed growth at specific concentrations, indicating its potential as an environmentally friendly herbicide alternative .

Mechanism of Action

The mechanism by which Methyl 5-tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A comparative analysis of this compound with analogous esters and heterocyclic derivatives is provided below, focusing on structural features, physicochemical properties, and inferred biological relevance.

Structural and Physicochemical Comparison

*Calculated molecular weights based on molecular formulas.

Key Observations:

Core Heterocycle: The target compound and the ethyl derivative (from ) share a pyrazole core, whereas the other two compounds () are thiazole-based.

This contrasts with the 4-tert-butylphenyl group in the ethyl derivative, which adds steric bulk and lipophilicity . The tert-butyl group in the target compound and thiazole derivatives increases steric hindrance, possibly improving thermal stability or resistance to enzymatic degradation .

Ester Group Variations :

- The methyl ester in the target compound versus the ethyl ester in the derivative from affects lipophilicity (logP). Methyl esters generally exhibit lower molecular weight and higher solubility in polar solvents compared to ethyl analogs.

Biological Activity

Methyl 5-tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylate (CAS No. 1150164-37-6) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article aims to explore the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 293.75 g/mol. The compound features a pyrazole ring substituted with a tert-butyl group and a chloropyridine moiety, which may contribute to its biological activity.

1. Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

2. Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. The IC50 values for similar compounds have been reported in the low micromolar range, suggesting potent anti-inflammatory activity .

3. Anticancer Potential

There is emerging evidence that pyrazole derivatives may possess anticancer properties. Compounds structurally related to this compound have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The underlying mechanisms include the modulation of signaling pathways associated with cell proliferation and survival .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory processes and microbial metabolism.

- Receptor Modulation : It could also modulate receptors associated with pain and inflammation, contributing to its analgesic effects.

Case Studies and Research Findings

A series of studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound:

Q & A

Q. What are the established synthetic routes for Methyl 5-tert-butyl-1-(6-chloropyridin-2-yl)pyrazole-4-carboxylate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with carbonyl-containing precursors. For example, ethyl acetoacetate and substituted hydrazines (e.g., 6-chloropyridin-2-yl hydrazine) under acidic conditions (e.g., HCl) at elevated temperatures (80–100°C) yield pyrazole-carboxylate intermediates. Subsequent tert-butyl group introduction may require alkylation or substitution reactions using tert-butyl halides or alcohols in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ . Yield optimization hinges on controlling stoichiometry, reaction time, and purification via column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm substituent positions and purity. For instance, the pyrazole ring protons resonate at δ 6.5–8.5 ppm, while the tert-butyl group appears as a singlet near δ 1.3 ppm .

- Infrared (IR) Spectroscopy : Ester carbonyl (C=O) stretches at ~1700 cm⁻¹, and pyridine C-Cl vibrations near 600–800 cm⁻¹ .

- X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL (via SHELX suite) resolves the 3D structure. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factors < 0.05 ensure accuracy .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ values .

- Enzyme Inhibition : Screen against kinases or esterases using fluorometric or colorimetric substrates (e.g., p-nitrophenyl acetate for esterase activity) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and regioselectivity of this compound in further derivatization?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electronic properties. For example:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the pyrazole ring and ester group.

- Transition State Analysis : Predict regioselectivity in reactions like nucleophilic substitution at the chloropyridinyl group or ester hydrolysis .

Software: Gaussian 16 or ORCA, with visualization via GaussView .

Q. What strategies resolve contradictions in synthetic yields reported under similar conditions?

- Methodological Answer :

- Variable Screening : Use Design of Experiments (DoE) to test factors like solvent polarity (DMF vs. THF), temperature (reflux vs. rt), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling steps) .

- Byproduct Analysis : LC-MS or GC-MS to identify side products (e.g., dechlorinated derivatives or dimerization).

- Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to optimize time-to-yield ratios .

Q. How can the compound’s stability under physiological conditions be assessed for drug development?

- Methodological Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C and analyze degradation via HPLC at intervals (0, 24, 48 hrs). Ester hydrolysis to carboxylic acid is a key degradation pathway .

- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites via UPLC-QTOF-MS .

Q. What crystallographic challenges arise when determining its solid-state structure, and how are they addressed?

- Methodological Answer :

- Crystal Growth : Slow evaporation from ethyl acetate/hexane mixtures improves crystal quality.

- Disorder Modeling : For flexible tert-butyl groups, use PART instructions in SHELXL to refine occupancy and thermal parameters .

- Twinned Data : Apply TWIN/BASF commands in SHELXL for handling non-merohedral twinning .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.